3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole
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Overview
Description
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is a complex organic compound that features a piperazine ring linked to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Attachment to Carbazole: The piperazine intermediate is then reacted with 9-ethylcarbazole under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: The major products are typically hydroxylated derivatives.
Reduction: The major products are dechlorinated derivatives.
Substitution: The major products are halogenated or nitrated derivatives.
Scientific Research Applications
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. The compound may influence pathways related to serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)benzene
Uniqueness
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3/c1-2-29-23-9-5-3-7-20(23)21-17-19(11-12-24(21)29)18-27-13-15-28(16-14-27)25-10-6-4-8-22(25)26/h3-12,17H,2,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOFDLJBWLJARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4Cl)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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